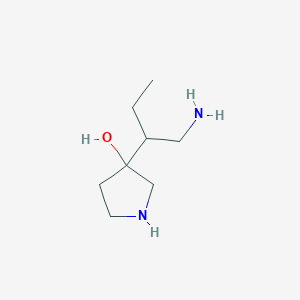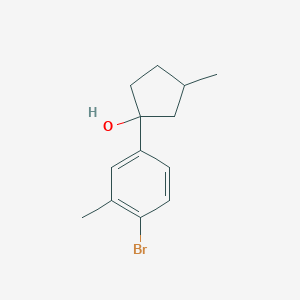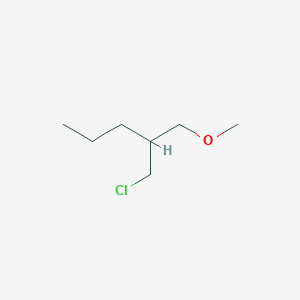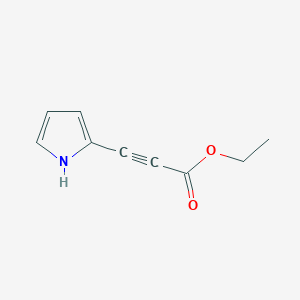![molecular formula C12H13F3N2 B13183473 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . Another method involves the use of CF3SO2Na for the trifluoromethylation of secondary amines, which can then be further reacted to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of CF3SO2Na is preferred due to its cost-effectiveness, ease of handling, and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups to the indole ring .
Wissenschaftliche Forschungsanwendungen
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar in structure but contains a thiophene ring instead of an indole ring.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to the combination of the indole ring and the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C12H13F3N2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
2-[7-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2/c1-7-3-2-4-8-9(5-6-16)11(12(13,14)15)17-10(7)8/h2-4,17H,5-6,16H2,1H3 |
InChI-Schlüssel |
BJWRBWRHGZJDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


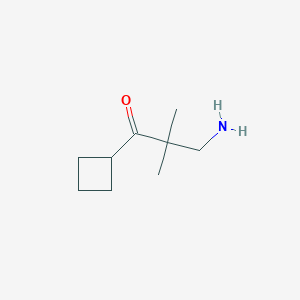
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
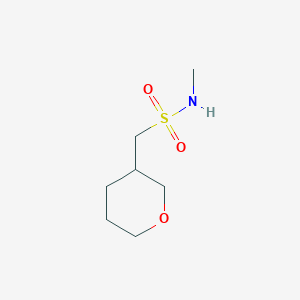

![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
